molecular formula C25H38N8O7 B11931614 Chromogenic Substrate Pefachrome FXa

Chromogenic Substrate Pefachrome FXa

Cat. No.: B11931614
M. Wt: 562.6 g/mol
InChI Key: ZRXBRYKOGADHIN-VQTJNVASSA-N
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Description

Chromogenic Substrate Pefachrome FXa is a highly sensitive chromogenic peptide substrate specifically designed for the detection and measurement of the activity of the serine protease, factor Xa. Factor Xa plays a crucial role in the blood coagulation cascade, making this substrate valuable for research, in-process, and quality control applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chromogenic Substrate Pefachrome FXa involves the assembly of a peptide chain composed of specific amino acids, followed by the attachment of a chromogenic group. The general formula for this substrate is CH3OCO-D-CHA-Gly-Arg-pNA·AcOH . The synthetic route typically includes:

    Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin.

    Chromogenic Group Attachment: The chromogenic group, p-nitroaniline (pNA), is attached to the peptide chain.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scientific Research Applications

Chromogenic Substrate Pefachrome FXa has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Chromogenic Substrate Pefachrome FXa involves the specific cleavage of the peptide bond by factor Xa. Factor Xa recognizes and binds to the substrate, catalyzing the hydrolysis of the peptide bond between the glycine and arginine residues. This reaction releases the chromogenic group, p-nitroaniline (pNA), which produces a measurable color change .

Comparison with Similar Compounds

Chromogenic Substrate Pefachrome FXa is unique due to its high sensitivity and specificity for factor Xa. Similar compounds include:

These substrates share similar principles but differ in their target enzymes and specific peptide sequences, making this compound particularly suited for factor Xa detection and measurement.

Properties

Molecular Formula

C25H38N8O7

Molecular Weight

562.6 g/mol

IUPAC Name

methyl N-[(2R)-3-cyclohexyl-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C25H38N8O7/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28)/t19-,20+/m0/s1

InChI Key

ZRXBRYKOGADHIN-VQTJNVASSA-N

Isomeric SMILES

COC(=O)N[C@H](CC1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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